![molecular formula C10H19N5O2S B2757074 3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 251307-00-3](/img/structure/B2757074.png)
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is a chemical compound known for its application in peptide synthesis. It is commonly used as a coupling reagent in the formation of amide bonds, which are crucial in the synthesis of peptides and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloroethane (DCE) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione primarily undergoes coupling reactions, particularly in the formation of amide bonds. It can also participate in substitution reactions where the triazole ring can be modified with various substituents .
Common Reagents and Conditions
Coupling Reactions: Typically involve reagents like N,N-diisopropylethylamine (DIEA) and solvents such as dichloroethane (DCE).
Substitution Reactions: May involve reagents like halides or other electrophiles to introduce new substituents onto the triazole ring.
Major Products
The major products of these reactions are typically peptides or modified triazole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of various peptide-based materials and compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a coupling reagent. It activates carboxyl groups, facilitating their reaction with amines to form amide bonds. This process involves the formation of an intermediate complex that enhances the reactivity of the carboxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
- N,N,N’,N’-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
Uniqueness
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is unique due to its specific structure that provides high reactivity and efficiency in coupling reactions. It offers advantages such as faster reaction rates and reduced racemization compared to other coupling reagents .
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-13(2)9-11-10(14(3)4)15(12-9)8-5-6-18(16,17)7-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJFHXKRYQDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)
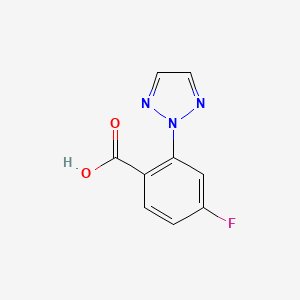
![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)
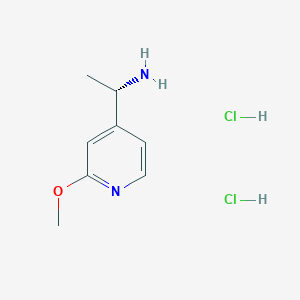
![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)
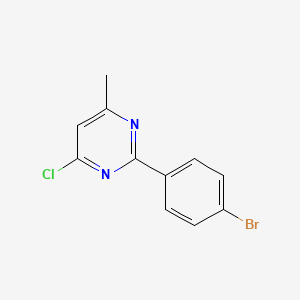
![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)
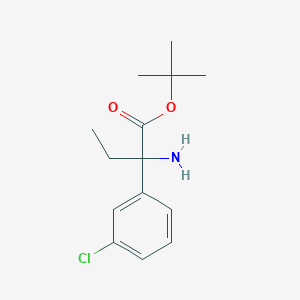
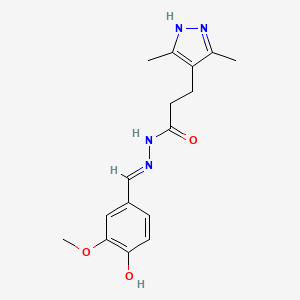
![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)
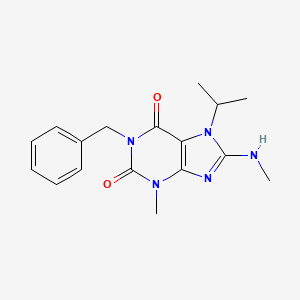
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
